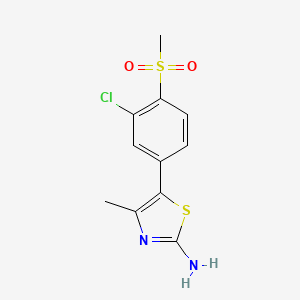

5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine

Description

Chemical Structure and Properties 5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine (CAS 593959-38-7) is a thiazole derivative featuring a 2-amine group, a methyl substituent at position 4, and a substituted phenyl ring at position 4. The phenyl ring is modified with a chlorine atom at the 3-position and a methylsulfonyl group at the 4-position. Its molecular formula is C₁₁H₁₀ClN₂O₂S₂, with a molecular weight of 316.80 g/mol. Key properties include two hydrogen bond donors (amine and sulfonyl groups) and five hydrogen bond acceptors, contributing to moderate polarity and solubility in organic solvents .

Properties

Molecular Formula |

C11H11ClN2O2S2 |

|---|---|

Molecular Weight |

302.8 g/mol |

IUPAC Name |

5-(3-chloro-4-methylsulfonylphenyl)-4-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H11ClN2O2S2/c1-6-10(17-11(13)14-6)7-3-4-9(8(12)5-7)18(2,15)16/h3-5H,1-2H3,(H2,13,14) |

InChI Key |

MFGIZMACDIJJTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC(=C(C=C2)S(=O)(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.

Substitution Reactions: The chloro and methylsulfonyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine is a synthetic organic compound with the molecular formula . This compound features a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, substituted with a chlorinated phenyl group and a methylsulfonyl group. The presence of these functional groups gives it unique chemical properties and potential biological activities.

Potential Applications

- Antibacterial Agent this compound has demonstrated promising antibacterial activity against several bacterial strains, effectively inhibiting Staphylococcus aureus and Chromobacterium violaceum, suggesting its potential as an antimicrobial agent. Its mechanism of action may involve interference with bacterial cell wall synthesis or protein synthesis pathways.

- Drug Development Interaction studies have focused on its binding affinity to various biological targets, which is essential for understanding its mechanism of action and potential side effects. Preliminary data suggest that this compound may interact with specific enzymes involved in bacterial metabolism or cell wall synthesis, making it a candidate for further investigation in drug development.

Structural Analogues

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine | Contains a chlorophenyl group | Antimicrobial properties similar to this compound |

| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Different substitution pattern on phenyl rings | Exhibits antibacterial activity against Gram-positive bacteria |

| 4-Methylthiazol-2-amine | Lacks chlorination and sulfonyl groups | Basic thiazole structure with limited activity |

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the thiazole ring and the chloro and methylsulfonyl groups can influence its binding affinity and specificity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-2-amine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives

Key Observations

Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound (593959-38-7) increases polarity and hydrogen-bonding capacity compared to simpler chloro derivatives (e.g., 1082351-64-1) .

Steric and Solubility Effects:

- Bulky substituents like phenylsulfonyl (736169-75-8) reduce solubility but may enhance target specificity .

- Fluorine atoms (1493299-70-9) balance lipophilicity and metabolic stability, a common strategy in drug design .

Biological Relevance: Thiazole cores are prevalent in kinase inhibitors (e.g., Lapatinib, a HER2/EGFR inhibitor with a quinazoline-thiazole hybrid structure) .

Synthetic Accessibility:

- Derivatives with fewer substituents (e.g., 1082351-64-1) are synthesized in fewer steps, whereas sulfonyl-containing analogs require additional oxidation or coupling reactions .

Biological Activity

5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine, also known as CAS No. 847789-30-4, is a compound with notable potential in various biological applications, particularly in anticancer and antimicrobial activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and case studies.

- Molecular Formula : C11H11ClN2O2S

- Molecular Weight : 302.791 g/mol

- IUPAC Name : 5-(3-chloro-4-methylsulfonylphenyl)-4-methylthiazol-2-amine

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure contributes to its ability to inhibit tumor growth.

- In Vitro Studies :

- The cytotoxicity of thiazole derivatives, including the target compound, was evaluated using the MTT assay against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that modifications in the thiazole structure can enhance antitumor activity, particularly when combined with specific substituents on the phenyl ring .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have indicated that derivatives of thiazole can effectively combat bacterial and fungal infections.

- Antibacterial Studies :

- A study assessed the antibacterial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results revealed that halogenated derivatives exhibited strong inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Chlorine Substitution : The presence of chlorine in the phenyl ring is critical for enhancing antiproliferative activity.

- Thiazole Moiety : The thiazole ring contributes to the compound's ability to interact with biological targets, potentially through hydrophobic interactions and hydrogen bonding .

Case Studies

- Cytotoxicity Against Cancer Cells :

- Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.